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Compound of Interest

tert-Butyl (3-bromopyridin-2-
Compound Name:
yl)carbamate

Cat. No.: B177641

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-bromopyridin-2-yl)carbamate is a key heterocyclic building block in medicinal
chemistry, particularly in the development of kinase inhibitors. Its structure, featuring a
brominated pyridine ring with a Boc-protected amine, provides a versatile scaffold for the
synthesis of complex molecules targeting various signaling pathways implicated in diseases
such as cancer. This guide provides an in-depth overview of its chemical properties, synthesis,
and its application as a crucial intermediate in the generation of targeted therapeutics, with a
focus on inhibitors of the PI3K/Akt signaling pathway.

Core Data Presentation

The fundamental properties of tert-Butyl (3-bromopyridin-2-yl)carbamate are summarized in
the table below, providing essential information for its use in a laboratory setting.
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Property Value

Molecular Weight 273.13 g/mol

Molecular Formula C10H13BrNz20:2

CAS Number 149489-04-3

Appearance Solid

Storage 2-8°C, under inert atmosphere

Synthesis and Experimental Protocols

The synthesis of tert-Butyl (3-bromopyridin-2-yl)carbamate and its subsequent use in the
preparation of more complex molecules are critical processes in drug discovery workflows.
Below are detailed experimental protocols for its synthesis and a representative Suzuki-
Miyaura coupling reaction, a common and powerful method for creating carbon-carbon bonds.

Protocol 1: Synthesis of tert-Butyl (3-bromopyridin-2-
yl)carbamate

This protocol describes the synthesis of the title compound from 2-amino-3-bromopyridine. The
Boc protection of the amino group is a standard procedure to modulate the reactivity of the
molecule for subsequent reactions.

Materials:

2-amino-3-bromopyridine

Di-tert-butyl dicarbonate (Boc20)

Triethylamine (EtsN)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine
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Anhydrous magnesium sulfate (MgSQOa)
Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve 2-amino-3-bromopyridine (1.0 eq) in dichloromethane.
Add triethylamine (1.2 eq) to the solution and stir at room temperature.

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction
mixture.

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography
(TLC).

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary
evaporator to yield the crude product.

Purify the crude product by flash column chromatography on silica gel to obtain pure tert-
Butyl (3-bromopyridin-2-yl)carbamate.

Protocol 2: Suzuki-Miyaura Coupling Reaction

This protocol details a representative Suzuki-Miyaura cross-coupling reaction using tert-Butyl

(3-bromopyridin-2-yl)carbamate and an arylboronic acid. This reaction is fundamental in
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synthesizing biaryl compounds, which are common motifs in kinase inhibitors.

Materials:

tert-Butyl (3-bromopyridin-2-yl)carbamate (1.0 eq)
» Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
o Palladium catalyst (e.g., Pd(PPhs)s4, 5 mol%)

* Base (e.g., potassium carbonate, 2.0 eq)

e Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

» Schlenk flask

e Magnetic stirrer

 Inert gas (Nitrogen or Argon)

o Ethyl acetate

o Water

e Brine

¢ Anhydrous sodium sulfate (Naz2S0a)

Procedure:

To a Schlenk flask, add tert-Butyl (3-bromopyridin-2-yl)carbamate, the arylboronic acid,
and the base.

Evacuate and backfill the flask with an inert gas three times.

Add the palladium catalyst to the flask.

Add the degassed solvent mixture via syringe.
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e Heat the reaction mixture to 85-95 °C and stir for 15-24 hours. Monitor the reaction progress
by TLC or LC-MS.

e Upon completion, cool the reaction mixture to room temperature.
» Dilute the mixture with ethyl acetate and wash with water and then brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

 Purify the crude product by flash column chromatography on silica gel.

Application in Drug Discovery: Targeting the
PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.
[1][2][3] Its dysregulation is a common feature in many cancers, making it a prime target for
therapeutic intervention.[3] tert-Butyl (3-bromopyridin-2-yl)carbamate serves as a crucial
starting material for the synthesis of potent and selective Akt kinase inhibitors.

The general workflow for developing such inhibitors involves the chemical modification of the
tert-Butyl (3-bromopyridin-2-yl)carbamate scaffold, often through cross-coupling reactions
as described above, to generate a library of diverse compounds. These compounds are then
screened for their ability to inhibit Akt kinase activity and induce apoptosis in cancer cell lines.
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Drug discovery workflow for kinase inhibitors.
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The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases
(RTKSs), leading to the activation of PI3K.[1] PI3K then phosphorylates PIP2 to generate PIP3,
which acts as a second messenger to recruit and activate Akt.[1] Activated Akt proceeds to
phosphorylate a multitude of downstream targets, promoting cell survival and proliferation.[4][5]
Small molecule inhibitors developed from tert-Butyl (3-bromopyridin-2-yl)carbamate are
designed to bind to the ATP-binding pocket of Akt, preventing its kinase activity and thereby
inhibiting the downstream signaling cascade.
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The PI3K/Akt signaling pathway and the action of an Akt inhibitor.

Conclusion

tert-Butyl (3-bromopyridin-2-yl)carbamate is a valuable and versatile building block for the
synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt pathway. Its utility in
established synthetic methodologies like the Suzuki-Miyaura coupling allows for the efficient
generation of diverse chemical libraries for drug discovery programs. A thorough understanding
of its properties and reactivity is essential for researchers and scientists working at the forefront
of targeted therapy development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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